molecular formula C9H7ClO3 B1270855 Benzo[1,3]dioxol-5-yl-acetyl chloride CAS No. 6845-81-4

Benzo[1,3]dioxol-5-yl-acetyl chloride

Cat. No. B1270855
CAS RN: 6845-81-4
M. Wt: 198.6 g/mol
InChI Key: HGSZGCXMAJSUSC-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-acetyl chloride, also known as 2-(Benzo[d][1,3]dioxol-5-yl)acetyl chloride, is a chemical compound with the molecular formula C9H7ClO3 . Its molecular weight is 198.60 g/mol .


Synthesis Analysis

The synthesis of Benzo[1,3]dioxol-5-yl-acetyl chloride involves several steps. For instance, one method involves reacting 5-bromo-benzo[1,3]dioxole with PdCl2, xantphos, Cs2CO3 in 1,4-dioxane at 130°C . Another method involves the reaction of (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride with nucleophilic reagents containing nitrogen and sulfur to give new acryloyl amides, imides, thioesters, and heterocyclic systems .


Molecular Structure Analysis

The molecular structure of Benzo[1,3]dioxol-5-yl-acetyl chloride consists of a 1,3-benzodioxole ring system . The InChI string is InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 .


Chemical Reactions Analysis

Benzo[1,3]dioxol-5-yl-acetyl chloride can participate in various chemical reactions. For example, it can react with nucleophilic reagents containing nitrogen and sulfur to give new acryloyl amides, imides, thioesters, and heterocyclic systems .


Physical And Chemical Properties Analysis

Benzo[1,3]dioxol-5-yl-acetyl chloride has a molecular weight of 198.60 g/mol . It has a topological polar surface area of 35.5 Ų . The compound has a complexity of 207 and does not contain any isotopic atoms .

Scientific Research Applications

Anticancer Research

Specific Scientific Field

The specific scientific field is Medicinal Chemistry and Oncology .

Summary of the Application

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 .

Results or Outcomes

The IC50 values of the identified compounds ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Improved Acylation Process

Specific Scientific Field

The specific scientific field is Chemical Engineering and Organic Chemistry .

Summary of the Application

The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . This process is used to selectively produce the valuable compound 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one .

Methods of Application or Experimental Procedures

The reaction was run continuously for 6 hours, showing excellent stability and selectivity . The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .

Results or Outcomes

In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .

Antitumor Evaluation

Summary of the Application

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antitumor activities were evaluated .

Results or Outcomes

Compound C27 showed potential as an antitumor agent .

Antidiabetic Agents

Specific Scientific Field

The specific scientific field is Pharmaceutical Research and Diabetes Treatment .

Summary of the Application

Benzodioxol carboxamide derivatives, which can be synthesized using “Benzo[1,3]dioxol-5-yl-acetyl chloride”, have been investigated for their antidiabetic potential .

Methods of Application or Experimental Procedures

The synthesized compounds underwent characterization via HRMS, 1H-, 13CAPT-NMR, and MicroED . Their efficacy against α-amylase was assessed in vitro, while MTS assays were employed to gauge cytotoxicity across cancer and normal cell lines . Additionally, the antidiabetic impact of one of the compounds was evaluated in vivo using a streptozotocin-induced diabetic mice model .

Results or Outcomes

The compounds displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents . In vivo experiments revealed that the compound substantially reduced mice blood glucose levels .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZGCXMAJSUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373429
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-5-yl-acetyl chloride

CAS RN

6845-81-4
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3,4-methylenedioxyphenylacetic acid (569 mg, 3.16 mmol) in chloroform (6 ml) was added thionyl chloride (1.2 ml). The mixture was refluxed for about 3 hours, and was evaporated. Toluene was added to the residue and the mixture was evaporated to remove the excess of thionyl chloride. To the residue was added dichloromethane (3 ml) to give a dichloromethane solution of 3,4-methylenedioxyphenylacetyl chloride. To an ice-cold mixture of 2-amino-4-(4-piperidinyl)quinazoline (600 mg, 2.63 mmol) and triethylamine (319 mg, 3.16 mmol) in dichloromethane (16 ml) was added dropwise the solution of 3,4-methylenedioxyphenylacetyl chloride prepared above under a nitrogen atmosphere. The mixture was stirred for about two hours and to the reaction mixture was added dichloromethane and saturated sodium hydrogencarbonate aqueous solution followed by extraction. The organic layer was washed with water, and then dried over sodium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography (dichloromethane:methanol=30:1). Crystallization from methanol gave the titled compound (617 mg).
Quantity
569 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Russell, R Rahmani, AJ Jones… - Journal of medicinal …, 2016 - ACS Publications
The parasitic trypanosomes Trypanosoma brucei and T. cruzi are responsible for significant human suffering in the form of human African trypanosomiasis (HAT) and Chagas disease. …
Number of citations: 39 pubs.acs.org

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